2-(8-Methylquinolin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10N2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(8-methylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2/c1-9-3-2-4-11-7-10(5-6-13)8-14-12(9)11/h2-4,7-8H,5H2,1H3 |
InChI Key |
QWMSIMLXPWQHAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=N2)CC#N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 8 Methylquinolin 3 Yl Acetonitrile and Analogues
Reactivity of the Acetonitrile (B52724) Group
The acetonitrile group (-CH₂CN) is a key site of reactivity in 2-(8-Methylquinolin-3-yl)acetonitrile, offering multiple avenues for chemical modification.
Nucleophilic Additions to the Nitrile Triple Bond
The carbon-nitrogen triple bond of the nitrile is susceptible to attack by nucleophiles. This reaction is a fundamental transformation for converting nitriles into other functional groups, most notably ketones and primary amines.
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. This addition forms an intermediate imine anion, which upon aqueous workup, hydrolyzes to a ketone. masterorganicchemistry.comlibretexts.org This two-step process provides a reliable method for the synthesis of ketones with a new carbon-carbon bond adjacent to the quinoline (B57606) ring.
Reduction to Amines: The nitrile group can be completely reduced to a primary amine (-CH₂CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net This transformation proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. The reaction typically requires an ethereal solvent like tetrahydrofuran (B95107) (THF) and is followed by an aqueous workup to yield the final amine product. nih.gov
| Reaction Type | Reagent | Product | Notes |
| Ketone Synthesis | Grignard Reagent (e.g., CH₃MgBr) | 1-(8-Methylquinolin-3-yl)propan-2-one | Two-step process involving nucleophilic addition followed by hydrolysis of the intermediate imine. |
| Amine Synthesis | Lithium Aluminum Hydride (LiAlH₄) | 2-(8-Methylquinolin-3-yl)ethan-1-amine | Complete reduction of the nitrile to a primary amine. |
Alpha-Carbon Acidic Proton Reactivity and Condensation Reactions
The methylene (B1212753) protons (α-protons) adjacent to the electron-withdrawing nitrile group exhibit significant acidity, enabling the formation of a carbanion. This nucleophilic carbanion can participate in a variety of condensation reactions, which are crucial for forming new carbon-carbon bonds.
Knoevenagel Condensation: A prominent reaction involving the acidic α-protons is the Knoevenagel condensation. bhu.ac.innih.gov In this reaction, this compound can react with aldehydes or ketones in the presence of a weak base (such as piperidine (B6355638) or ammonium (B1175870) acetate) to form an α,β-unsaturated nitrile. researchgate.netresearchgate.net The reaction proceeds through the formation of a stable carbanion which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields the final condensed product.
Thorpe-Ziegler Reaction: In cases where a dinitrile is suitably positioned within a molecule, an intramolecular version of the Thorpe reaction, known as the Thorpe-Ziegler reaction, can occur. masterorganicchemistry.com This base-catalyzed cyclization leads to the formation of a cyclic β-enaminonitrile, which can be further hydrolyzed to a cyclic ketone. While not directly applicable to this compound itself, this reaction is relevant for derivatives containing a second nitrile group.
| Reaction Name | Reactant | Catalyst | Product Type |
| Knoevenagel Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Ammonium Acetate (B1210297) | (E/Z)-3-Aryl-2-(8-methylquinolin-3-yl)acrylonitrile |
| Thorpe-Ziegler Reaction | Dinitrile Analogue | Strong Base | Cyclic β-enaminonitrile |
Hydrolysis and Derivatization of the Acetonitrile Functionality
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or its corresponding amide. This transformation is a common strategy for introducing a carboxylic acid or amide functionality.
Acid- and Base-Catalyzed Hydrolysis: Heating this compound with aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH) results in the hydrolysis of the nitrile. The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. Complete hydrolysis affords 2-(8-Methylquinolin-3-yl)acetic acid. mdpi.com Basic hydrolysis initially produces the carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid.
| Hydrolysis Condition | Intermediate Product | Final Product |
| Acid-Catalyzed (e.g., aq. HCl, heat) | 2-(8-Methylquinolin-3-yl)acetamide | 2-(8-Methylquinolin-3-yl)acetic acid |
| Base-Catalyzed (e.g., aq. NaOH, heat) | 2-(8-Methylquinolin-3-yl)acetamide | Sodium 2-(8-methylquinolin-3-yl)acetate |
Transformations Involving the Quinoline Heterocyclic System
The quinoline ring system in this compound is an aromatic heterocycle that can undergo substitution reactions. The electronic nature of the ring, influenced by the nitrogen atom and the substituents, dictates the position and feasibility of these reactions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the quinoline ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, under forcing conditions, substitution can occur, primarily on the benzene ring portion of the heterocycle. For quinoline itself, nitration with a mixture of nitric and sulfuric acid typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. researchgate.net The presence of the 8-methyl group in this compound is expected to influence the regioselectivity of such reactions.
Nitration: The nitration of 8-substituted quinolines can be complex, with the directing effects of both the existing substituent and the quinoline nitrogen at play. For instance, the nitration of some 8-substituted quinolines has been shown to occur at the C5 position. rsc.org
Halogenation: The halogenation of 8-substituted quinolines can also be directed to the C5 position. For example, metal-free halogenation of various 8-substituted quinolines using reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) in acetonitrile has been shown to be highly regioselective for the C5 position. researchgate.net
| Reaction Type | Reagent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(8-methylquinolin-3-yl)acetonitrile |
| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(8-methylquinolin-3-yl)acetonitrile |
Nucleophilic Aromatic Substitution on Activated Centers
Nucleophilic aromatic substitution (SₙAr) on the quinoline ring is generally difficult unless an activating group, such as a halogen, is present at a position susceptible to nucleophilic attack (typically the 2- or 4-position). For this compound, a nucleophilic substitution would require prior modification to introduce a suitable leaving group.
For example, studies on 2,4-dichloro-8-methylquinoline (B1596889) have shown that the chlorine at the 4-position is highly reactive towards nucleophiles like hydrazines and azides, while the chlorine at the 2-position is less reactive. nih.gov This suggests that if a leaving group were present at the 4-position of a this compound derivative, it would be a prime site for nucleophilic displacement by various nucleophiles, such as amines or alkoxides. researchgate.net
| Substrate Analogue | Nucleophile | Product |
| 4-Chloro-2-(8-methylquinolin-3-yl)acetonitrile | Hydrazine (B178648) | 4-Hydrazino-2-(8-methylquinolin-3-yl)acetonitrile |
| 4-Chloro-2-(8-methylquinolin-3-yl)acetonitrile | Sodium Azide (B81097) | 4-Azido-2-(8-methylquinolin-3-yl)acetonitrile |
| 4-Chloro-2-(8-methylquinolin-3-yl)acetonitrile | Amine (e.g., Piperidine) | 4-(Piperidin-1-yl)-2-(8-methylquinolin-3-yl)acetonitrile |
Cycloaddition Reactions Leading to Fused Heterocycles
The acetonitrile group in this compound serves as a potential dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org This reactivity allows for the direct fusion of a new heterocyclic ring onto the quinoline framework.
One of the most well-documented cycloaddition reactions involving nitriles is their reaction with organic azides to form tetrazoles. This transformation, a type of Huisgen 1,3-dipolar cycloaddition, proceeds by the [3+2] cycloaddition of the azide 1,3-dipole to the carbon-nitrogen triple bond of the nitrile. wikipedia.orgnih.gov In the context of this compound, this reaction would yield a 5-(8-methylquinolin-3-ylmethyl)-1H-tetrazole. The reaction is often facilitated by a catalyst, such as zinc or copper salts, to control regioselectivity and enhance reaction rates.
While direct experimental data for this compound is limited in publicly available literature, the general reactivity of arylacetonitriles supports the feasibility of this transformation. The reaction conditions would typically involve heating the quinoline acetonitrile derivative with an organic azide, such as sodium azide or a substituted organic azide, in a suitable solvent.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Organic Azide (e.g., R-N₃) | 5-((8-Methylquinolin-3-yl)methyl)-1R-tetrazole | 1,3-Dipolar Cycloaddition |
| This compound | Nitrile Oxide (e.g., R-CNO) | 3-R-5-((8-Methylquinolin-3-yl)methyl)isoxazole | 1,3-Dipolar Cycloaddition |
| This compound | Nitrile Imine (e.g., R-CN-NR') | 1-R'-3-R-5-((8-Methylquinolin-3-yl)methyl)pyrazole | 1,3-Dipolar Cycloaddition |
Beyond azides, other 1,3-dipoles like nitrile oxides and nitrile imines can also be expected to react with the acetonitrile group to yield isoxazoles and pyrazoles, respectively. youtube.com These reactions would further expand the diversity of fused heterocyclic systems accessible from this compound.
Synthesis of Advanced Quinoline-Based Architectures
The strategic modification of the acetonitrile functional group in this compound opens pathways to a variety of more complex, fused quinoline architectures.
Formation of Fused Pyrazoloquinolines
The synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with significant biological activities, can be envisioned starting from this compound. mdpi.com A plausible synthetic route would involve the transformation of the acetonitrile group into a functionality that can readily undergo cyclization with a hydrazine derivative.
One such approach involves the base-catalyzed condensation of the acetonitrile with a suitable electrophile, such as a dialkyl carbonate, to introduce an ester group at the alpha-position. The resulting α-cyano ester can then be treated with hydrazine hydrate. The reaction likely proceeds through the formation of a hydrazide intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the desired 3-amino-1H-pyrazolo[3,4-b]quinolin-4(5H)-one derivative.
A summary of a potential reaction pathway is outlined below:
| Starting Material | Reagent(s) | Intermediate | Final Product |
| This compound | 1. Base (e.g., NaH) 2. Diethyl carbonate | Ethyl 2-cyano-2-(8-methylquinolin-3-yl)acetate | 3-Amino-1-(8-methylquinolin-3-yl)-1H-pyrazol-5(4H)-one |
| Hydrazine hydrate |
This strategy is supported by known syntheses of pyrazolo[3,4-b]pyridines from related precursors. mdpi.com
Derivatization into Quinazolinones and Other Annulated Systems
The synthesis of quinoline-fused quinazolinones represents a significant synthetic challenge. A potential, albeit multi-step, pathway could involve the initial hydrolysis of the acetonitrile group of this compound.
Acid- or base-catalyzed hydrolysis of the nitrile would first yield the corresponding 2-(8-methylquinolin-3-yl)acetamide. mdpi.com Further hydrolysis under more forcing conditions would lead to 2-(8-methylquinolin-3-yl)acetic acid. This carboxylic acid derivative could then, in principle, be subjected to reaction conditions known for the construction of fused quinazolinone rings. However, the direct annulation to form a quinazolinone fused to the quinoline core at the 2 and 3 positions from this specific precursor is not a straightforward or commonly reported transformation.
More established methods for the synthesis of fused quinazolinones typically involve the cyclization of appropriately substituted anthranilic acid derivatives or 2-aminobenzamides. organic-chemistry.orgresearchgate.net For instance, the reaction of 2-aminobenzamides with 2-alkynylbenzaldehydes, catalyzed by silver nitrate, has been shown to produce isoquinoline-fused quinazolinones. thieme-connect.com While not a direct derivatization of the target molecule, this highlights the types of precursors generally required.
Therefore, a more feasible approach to annulated systems from this compound would likely involve more extensive synthetic transformations to construct a reactive intermediate that can undergo intramolecular cyclization. For example, chemical modifications could introduce an amino group at the 2-position of the quinoline ring and transform the acetonitrile into a group that can participate in the cyclization to form a third, fused heterocyclic ring.
Spectroscopic and Structural Elucidation of 2 8 Methylquinolin 3 Yl Acetonitrile and Relevant Analogues
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structure. For 2-(8-methylquinolin-3-yl)acetonitrile, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring, the methyl group, and the methylene (B1212753) group of the acetonitrile (B52724) substituent. The chemical shifts (δ) of the quinoline ring protons are influenced by the electronic environment and substitution pattern. Generally, aromatic protons in quinoline derivatives resonate in the range of δ 7.0-9.0 ppm researchgate.net. The methyl group protons at the C8 position would likely appear as a singlet at approximately δ 2.5-2.8 ppm. The methylene protons of the acetonitrile group are anticipated to be observed as a singlet in the region of δ 3.8-4.2 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing insights into the carbon framework. The quinoline ring carbons would exhibit signals in the aromatic region (δ 120-150 ppm). The methyl carbon at C8 is expected around δ 15-20 ppm. The methylene carbon of the acetonitrile group would likely resonate in the range of δ 20-30 ppm, while the nitrile carbon would appear further downfield, typically above δ 115 ppm bldpharm.comsigmaaldrich.com.
Conformational Analysis: While the quinoline ring system is rigid, the acetonitrile substituent has rotational freedom around the C3-CH₂ bond. Concentration-dependent NMR studies on quinoline derivatives have revealed insights into intermolecular π-π stacking interactions, which can influence chemical shifts researchgate.net.
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (at C8) | 2.5 - 2.8 (s) | 15 - 20 |
| CH₂ | 3.8 - 4.2 (s) | 20 - 30 |
| CN | - | > 115 |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Molecular Ion: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Fragmentation Pattern: The fragmentation of quinoline derivatives often involves the loss of small, stable molecules. For the title compound, characteristic fragmentation pathways could include the loss of a hydrogen cyanide (HCN) molecule from the acetonitrile group, leading to a significant [M-27]⁺ fragment. Other potential fragmentations may involve the cleavage of the methyl group or rearrangements within the quinoline ring system.
Analysis of Electronic Absorption and Emission Characteristics via UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule and are particularly useful for compounds containing chromophores, such as the quinoline ring.
UV-Visible Absorption: Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis region corresponding to π-π* transitions within the aromatic system. For this compound, absorption maxima are expected in the range of 250-350 nm. The exact position and intensity of these bands can be influenced by the solvent polarity.
Fluorescence Emission: Many quinoline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is likely to exhibit fluorescence. The emission maximum is expected to be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the emission properties and can be sensitive to the molecular environment. For instance, 8-amidoquinoline derivatives are known to be fluorescent probes evitachem.com.
Vibrational Spectroscopy (Infrared) for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is indicative of the nitrile group nih.govnih.gov.
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the quinoline ring.
C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the methyl and methylene groups.
C=C and C=N Stretch (Aromatic): A series of bands in the 1400-1600 cm⁻¹ region would be due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring.
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the packing of molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the compound. For example, the crystal structure of a related compound, (2-chloro-8-methylquinolin-3-yl)methanol, has been reported, showing details of its molecular geometry and intermolecular hydrogen bonding researchgate.net.
Investigations into Specific Spectroscopic Phenomena (e.g., Anomeric Effect)
The anomeric effect is a stereoelectronic effect typically observed in heterocyclic systems containing a heteroatom adjacent to another heteroatom with a lone pair. In the case of this compound, while a classic anomeric effect is not expected due to the lack of the required atomic arrangement, other stereoelectronic interactions could influence its conformation and reactivity. Detailed computational studies, in conjunction with experimental spectroscopic data, would be necessary to investigate any such subtle electronic effects within the molecule.
Q & A
Q. How can researchers resolve discrepancies in crystallographic refinement metrics (e.g., high R-factors) for this compound?
- Methodology : Re-exclude outliers in diffraction data using SHELXL ’s OMIT command. Test alternative space groups and refine hydrogen atom positions with riding models. Validate with CheckCIF to identify systematic errors .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
